molecular formula C15H26N6O13S3 B15142613 [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid

Cat. No.: B15142613
M. Wt: 597.6 g/mol
InChI Key: XGZOERPCAKKNMY-ZSAHTZRRSA-N
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Description

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid is a complex organic compound with a unique structure. It contains multiple functional groups, including amino, carboxyl, hydroxyl, and sulfanium groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Amino Acid Derivative: The initial step involves the synthesis of the amino acid derivative through a series of protection and deprotection reactions.

    Nucleoside Formation: The next step is the formation of the nucleoside by coupling the amino acid derivative with a purine base.

    Sulfanium Group Introduction:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can occur at the carboxyl and sulfanium groups, resulting in the formation of alcohols and thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanium group, where the trideuteriomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include oxides, imines, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound is used as a probe to study enzyme mechanisms and metabolic pathways. Its labeled trideuteriomethyl group provides a useful tool for tracing biochemical reactions.

Medicine

In medicine, the compound has potential applications as a therapeutic agent due to its ability to interact with various biological targets. It is being investigated for its antiviral and anticancer properties.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and catalysis.

Mechanism of Action

The mechanism of action of [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The trideuteriomethyl group enhances its stability and bioavailability, allowing for prolonged action in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid lies in its multifunctional nature, combining amino, carboxyl, hydroxyl, and sulfanium groups in a single molecule. This allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H26N6O13S3

Molecular Weight

597.6 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid

InChI

InChI=1S/C15H22N6O5S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;/m0../s1/i1D3;;

InChI Key

XGZOERPCAKKNMY-ZSAHTZRRSA-N

Isomeric SMILES

[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

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